molecular formula C8H14O B7949245 2-Hepten-4-one, 5-methyl-

2-Hepten-4-one, 5-methyl-

Cat. No. B7949245
M. Wt: 126.20 g/mol
InChI Key: ARJWAURHQDJJAC-UHFFFAOYSA-N
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Patent
US04563365

Procedure details

2-Butylmagnesium bromide is prepared from 24.32 g of magnesium filings and 137 g of 2-bromobutane in 100 ml of ether. 56 g of crotonaldehyde dissolved in 60 ml of ether are added dropwise to the solution at 0° to 10° C. The mixture is then boiled for 2 hours under reflux temperature. Thereafter it is cooled, the batch decomposed with ice water/hydrochloric acid and the product extracted, neutralized and distilled. 56 g of 5-methyl-hept-2-en-4-ol of boiling point 70° C./18 mb are obtained. To 52 g of this alcohol there is slowly added a mixture of 40.34 g of sodium dichromate and 54.1 g of sulphuric acid, while cooling with ice. After a further hour's reaction at room temperature, the batch is extracted with ether, the organic phase is washed until neutral, the solvent stripped off and the crude product distilled. Redistillation using a slotted tube column gives 17.2 g of 5-methyl-hept-2-en-4-one of boiling point 72° C./20 mb.
Name
alcohol
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
40.34 g
Type
reactant
Reaction Step Two
Quantity
54.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:8][CH3:9])[CH:3]([OH:7])[CH:4]=[CH:5][CH3:6].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>>[CH3:1][CH:2]([CH2:8][CH3:9])[C:3](=[O:7])[CH:4]=[CH:5][CH3:6] |f:1.2.3|

Inputs

Step One
Name
alcohol
Quantity
52 g
Type
reactant
Smiles
CC(C(C=CC)O)CC
Step Two
Name
Quantity
40.34 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
54.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
After a further hour's reaction at room temperature
EXTRACTION
Type
EXTRACTION
Details
the batch is extracted with ether
WASH
Type
WASH
Details
the organic phase is washed until neutral, the solvent
DISTILLATION
Type
DISTILLATION
Details
the crude product distilled
DISTILLATION
Type
DISTILLATION
Details
Redistillation

Outcomes

Product
Name
Type
product
Smiles
CC(C(C=CC)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04563365

Procedure details

2-Butylmagnesium bromide is prepared from 24.32 g of magnesium filings and 137 g of 2-bromobutane in 100 ml of ether. 56 g of crotonaldehyde dissolved in 60 ml of ether are added dropwise to the solution at 0° to 10° C. The mixture is then boiled for 2 hours under reflux temperature. Thereafter it is cooled, the batch decomposed with ice water/hydrochloric acid and the product extracted, neutralized and distilled. 56 g of 5-methyl-hept-2-en-4-ol of boiling point 70° C./18 mb are obtained. To 52 g of this alcohol there is slowly added a mixture of 40.34 g of sodium dichromate and 54.1 g of sulphuric acid, while cooling with ice. After a further hour's reaction at room temperature, the batch is extracted with ether, the organic phase is washed until neutral, the solvent stripped off and the crude product distilled. Redistillation using a slotted tube column gives 17.2 g of 5-methyl-hept-2-en-4-one of boiling point 72° C./20 mb.
Name
alcohol
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
40.34 g
Type
reactant
Reaction Step Two
Quantity
54.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:8][CH3:9])[CH:3]([OH:7])[CH:4]=[CH:5][CH3:6].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>>[CH3:1][CH:2]([CH2:8][CH3:9])[C:3](=[O:7])[CH:4]=[CH:5][CH3:6] |f:1.2.3|

Inputs

Step One
Name
alcohol
Quantity
52 g
Type
reactant
Smiles
CC(C(C=CC)O)CC
Step Two
Name
Quantity
40.34 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
54.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
After a further hour's reaction at room temperature
EXTRACTION
Type
EXTRACTION
Details
the batch is extracted with ether
WASH
Type
WASH
Details
the organic phase is washed until neutral, the solvent
DISTILLATION
Type
DISTILLATION
Details
the crude product distilled
DISTILLATION
Type
DISTILLATION
Details
Redistillation

Outcomes

Product
Name
Type
product
Smiles
CC(C(C=CC)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.